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molecular formula C10H8ClNO B1358425 6-Chloro-4-methoxyquinoline CAS No. 676262-10-5

6-Chloro-4-methoxyquinoline

Cat. No. B1358425
M. Wt: 193.63 g/mol
InChI Key: UMCWMAIKLWFHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151110B2

Procedure details

To a 20 mL threaded pressure tube was added 6–Chloro-4-methoxy-quinoline (298 mg, 1.54 mmol), palladium (II) acetate (7 mg, 0.03 mmol), 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (a.k.a. AMPHOS, 24 mg, 0.06 mmol), and potassium tert-butoxide (1M in THF, 3.7 mmol). This mixture was stirred and 1-(6-Methyl-pyridin-2-yl)-ethanone was added. The pressure tube was then sealed and heated to 70° C. The reaction mixture was stirred at 70° C. for 18 hours. LC-MS showed product. The reaction mixture was then cooled and poured into a solution of 600 μL of glacial acetic acid in 30 mL of water. Title compound was extracted with 3×30 mL of chloroform. The organic layers were combined, dried over sodium sulfate, filtered, and concentrated via rotary evaporator. The residue was purified by flash column chromatography (silica gel) using a 1% Methanol/Chloroform solvent system affording 255 mg of desired product (56% yield). HPLC=4.39 min, LC-MS=293 (M+H, mw=292.34).
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
3.7 mmol
Type
reactant
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 μL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[O:12][CH3:13].CC(C)([O-])C.[K+].[CH3:20][C:21]1[N:26]=[C:25]([C:27](=[O:29])[CH3:28])[CH:24]=[CH:23][CH:22]=1.C(O)(=O)C>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>[CH3:13][O:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH2:28][C:27]([C:25]3[CH:24]=[CH:23][CH:22]=[C:21]([CH3:20])[N:26]=3)=[O:29])[CH:3]=2)[N:8]=[CH:7][CH:6]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
298 mg
Type
reactant
Smiles
ClC=1C=C2C(=CC=NC2=CC1)OC
Name
Quantity
3.7 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
24 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)C(C)=O
Step Three
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure tube was then sealed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
Title compound was extracted with 3×30 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=NC2=CC=C(C=C12)CC(=O)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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